Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate
Description
Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a heterocyclic compound featuring a thiophene core linked to a thieno[3,2-d]pyrimidine moiety via a thioacetamido bridge. The p-tolyl (4-methylphenyl) substituent on the pyrimidine ring and the diethyl ester groups on the thiophene backbone define its structural uniqueness.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S3/c1-5-34-24(32)19-15(4)20(25(33)35-6-2)38-22(19)28-18(30)13-37-26-27-17-11-12-36-21(17)23(31)29(26)16-9-7-14(3)8-10-16/h7-10H,5-6,11-13H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJGTUAIZHHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound belongs to a class of derivatives characterized by the presence of thiophene and thieno[3,2-d]pyrimidine moieties. These structures are known for their diverse biological activities. The synthesis typically involves multi-step reactions including condensation and cyclization processes that yield the desired thiophene derivative.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives had IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Diethyl 3-methyl-5-(...) | MCF-7 | TBD |
| Thieno[3,2-d]pyrimidine A | HeLa | 0.0692 |
| Thieno[3,2-d]pyrimidine B | HT-29 | 0.00217 |
The proposed mechanism of action for similar compounds includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. These compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- In Vitro Studies : In vitro evaluations have shown that derivatives with thiophene rings can induce cytotoxicity in various cancer cell lines including breast (MCF-7) and cervical (HeLa) cancers. The observed effects were attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms.
- In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in tumor-bearing mice. Results indicated significant tumor growth inhibition compared to control groups treated with standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several dicarboxylate derivatives reported in the literature. Key comparisons include:
2.1. Imidazo[1,2-a]pyridine Derivatives
- Compound 2d (): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Replaces the thiophene-thienopyrimidine system with an imidazo[1,2-a]pyridine core. Physical Properties: Melting point 215–217°C; yield 55% .
- Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Phenethyl substituent increases steric bulk, likely reducing solubility compared to the methyl group on the target compound. Physical Properties: Melting point 243–245°C; yield 51% .
- Compound 2c (): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Bromophenyl group introduces halogen-based electronic effects, contrasting with the electron-donating p-tolyl group in the target compound. Physical Properties: Melting point 223–225°C; yield 61% .
2.2. Pyrrolidine Dicarboxylate ()
- Compound: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate. Key Differences: Pyrrolidine core instead of thiophene-pyrimidine. The tert-butyl group enhances hydrophobicity, while cyano groups may stabilize the structure via resonance.
2.3. Triazole-Thione Derivatives ()
- Compound : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Tabulated Comparison of Key Properties
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
